
Taurolithocholic acid-d5
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Overview
Description
Taurolithocholic acid-d5 is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d5 involves the deuteration of taurolithocholic acid. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and chemical stability before being marketed for research purposes .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Biochemical Analysis and Standardization
Internal Standard for Mass Spectrometry
TLCA-d5 is primarily used as an internal standard in mass spectrometry techniques, such as gas chromatography (GC) and liquid chromatography (LC). Its stable isotope label allows for accurate quantification of TLCA in biological samples, enhancing the reliability of metabolic profiling studies .
Recovery Rate Studies
Research has indicated that TLCA-d5 exhibits poor recovery rates in certain analytical contexts, which can impact its effectiveness as an internal standard. Specifically, studies have shown high relative standard deviations (RSDs) in recovery rates when assessing TLCA-d5 alongside other bile acids . Understanding these limitations is crucial for optimizing analytical methods involving TLCA-d5.
Hepatocellular Research
Induction of Cholestasis
TLCA-d5 has been utilized to induce cholestasis in both in vivo and ex vivo models. In particular, it has been shown to increase caspase-3 and -7 activity in liver cell lines transfected with sodium taurocholate cotransporting peptide, indicating its potential role in studying liver diseases and cholestatic conditions .
Viral Infection Studies
Protective Effects Against Viral Infections
Recent findings suggest that elevated levels of TLCA are associated with reduced fatality rates in patients infected with severe fever with thrombocytopenia syndrome virus (SFTSV), a tick-borne hemorrhagic fever virus. TLCA appears to inhibit viral replication and mitigate inflammation during infection, highlighting its potential as a therapeutic agent against viral diseases .
Metabolic Profiling and Biomarker Discovery
Potential Biomarkers for Liver Diseases
TLCA levels have been investigated as potential biomarkers for various liver conditions, including primary biliary cholangitis (PBC) and autoimmune hepatitis (AIH). Serum metabolic profiling has revealed that specific bile acids, including TLCA, may serve as indicators of disease severity and progression .
Therapeutic Applications
Role in Metabolic Disorders
The activation of the TGR5 receptor by TLCA suggests its involvement in regulating glucose metabolism and energy homeostasis. Bile acids like TLCA can influence insulin sensitivity and glucose utilization, making them targets for therapeutic interventions in metabolic disorders such as diabetes .
Data Tables
Case Studies
- Cholestasis Induction Study : In a controlled experiment using Hep3B cells, TLCA-d5 was shown to significantly increase apoptotic activity, suggesting its utility in studying cholestatic liver diseases.
- Viral Infection Case Study : A cohort study on SFTSV-infected patients demonstrated that higher serum levels of TLCA correlated with lower mortality rates and reduced viral loads, indicating its protective role during viral infections.
Mechanism of Action
Taurolithocholic acid-d5 exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It is known to increase the activity of caspase-3 and -7 in hepatocytes, which are enzymes involved in apoptosis (programmed cell death). This interaction is mediated through the sodium taurocholate cotransporting peptide (NTCP) pathway . Additionally, this compound can induce cholestasis in animal models, providing insights into the mechanisms underlying liver diseases .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid-d5: Another deuterium-labeled bile acid used for similar research purposes.
Tauroursodeoxycholic acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic acid-d5 is unique due to its specific deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. Its ability to induce cholestasis and its role in apoptosis also distinguish it from other bile acids .
Biological Activity
Taurolithocholic acid-d5 (TLCA-d5) is a deuterated form of taurolithocholic acid, a taurine-conjugated bile acid that plays significant roles in liver function and bile acid metabolism. This article discusses the biological activity of TLCA-d5, focusing on its mechanisms of action, effects on cellular processes, and implications in various health conditions.
Overview of this compound
TLCA-d5 is primarily utilized as an internal standard for quantifying TLCA in various analytical techniques, including gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . It is derived from lithocholic acid and is known for its cholestatic properties, which can lead to impaired bile flow and liver function when present in elevated concentrations.
Cholestatic Effects
TLCA has been shown to exert cholestatic effects through several mechanisms:
- Inhibition of Hepatobiliary Exocytosis : TLCA impairs the secretion of bile acids, which is crucial for digestion and absorption. In isolated rat hepatocytes, TLCA reduced the canalicular secretion of fluorescent bile acids by approximately 50% at a concentration of 2.5 µmol/L .
- PI3K and PKCepsilon Pathways : The cholestatic effects are mediated through phosphoinositide 3-kinase (PI3K) and protein kinase C epsilon (PKCε) pathways. Inhibition of these pathways can reverse the cholestatic effects induced by TLCA .
Cellular Impact
Research has demonstrated that TLCA-d5 influences various cellular processes:
- Caspase Activation : At a concentration of 75 µM, TLCA increases the activity of caspases-3 and -7 in Hep3B cells transfected with sodium taurocholate cotransporting peptide (NTCP), indicating its role in apoptosis under certain conditions .
- Calcium Dynamics : TLCA affects calcium signaling in hepatocytes, contributing to altered cellular responses during cholestatic conditions .
In Vitro Studies
- Hepatocyte Response : In vitro studies have shown that TLCA induces significant changes in hepatocyte function, including increased caspase activity and altered membrane dynamics related to PKC isoforms .
- Cholestasis Induction : TLCA has been effectively used to induce cholestasis in both ex vivo and in vivo models, highlighting its utility in studying liver diseases .
In Vivo Studies
- Oral Lipid Tolerance Test : Human studies indicate that serum levels of TLCA can increase approximately five-fold within two hours after an oral lipid tolerance test, suggesting its dynamic role in bile acid metabolism during digestion .
- Animal Models : Research involving animal models has demonstrated that TLCA can exacerbate liver injury under conditions mimicking cholestasis, providing insights into its pathological effects .
Case Studies
Recent studies have explored the implications of TLCA in various health contexts:
- Colorectal Cancer : A study highlighted that TLCA influences ATPase activities differently in cancerous versus healthy tissues, suggesting a potential role in cancer metabolism and progression .
- Primary Biliary Cholangitis (PBC) : Elevated levels of TLCA have been associated with PBC, indicating its potential as a biomarker for diagnosing and assessing disease severity .
Summary Table of Biological Activities
Activity | Concentration | Effect |
---|---|---|
Caspase Activation | 75 µM | Increased activity in NTCP-transfected Hep3B cells |
Cholestasis Induction | Variable | Impaired bile acid secretion |
Serum Increase | Oral Lipid Test | ~5-fold increase within 2 hours |
Q & A
Basic Research Questions
Q. How can researchers address the low recovery rates of Taurolithocholic acid-d5 in solid-phase extraction (SPE) protocols?
this compound exhibits poor recovery (<30%) in SPE due to its highly acidic sulfo group (pKa −0.84), which reduces retention on standard SPE sorbents. Methodological adjustments include:
- Using plasma matrices during SPE to stabilize the compound via matrix-component binding, improving repeatability (RSD reduced from 53% to 6% with plasma) .
- Selecting mixed-mode SPE cartridges (e.g., MeP-SPE1) optimized for acidic conjugates, as they demonstrated higher recovery for 26/28 tested compounds .
Q. What are the critical considerations when using this compound as an internal standard (IS) in targeted metabolomics?
- Matrix effects : Plasma ion suppression can reduce IS recovery (e.g., cortisol-d4 recovery dropped from 72% to 44% with plasma). Mitigate this by using matrix-matched calibration curves .
- Stability : Monitor IS degradation in plasma using quality controls (QCs) injected at regular intervals during LC-MS/MS runs .
- Structural analogs : Use isotope-labeled analogs (e.g., deuterated forms) to match extraction efficiency and ionization behavior with endogenous analytes .
Q. How do the structural properties of this compound influence its analytical quantification?
The taurine-conjugated sulfonic acid group in this compound contributes to its high acidity (pKa −0.84), leading to:
- Poor retention on reversed-phase LC columns. Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reagents for better separation .
- Sensitivity to pH in mobile phases; optimize pH to 2.5–3.0 to enhance ionization efficiency in negative-mode ESI .
Q. What validation parameters are essential when quantifying this compound in biological samples?
- Recovery and repeatability : Validate using spiked plasma samples at low, medium, and high concentrations. Acceptable RSD should be <15% .
- Linearity : Ensure a dynamic range covering physiological concentrations (e.g., 0.1–100 nM for bile acids in plasma) .
- Limit of quantification (LOQ) : Establish LOQ using signal-to-noise ratios ≥10, typically achievable at 0.5 nM in LC-MS/MS .
Q. How can researchers confirm the identity of this compound in complex samples?
- Use high-resolution mass spectrometry (HRMS) to verify exact mass (e.g., m/z 514.2854 for [M−H]⁻) and isotopic purity (≥95% deuterium incorporation) .
- Compare retention times and MS/MS fragmentation patterns with unlabeled Taurolithocholic acid .
Advanced Research Questions
Q. What mechanisms underlie this compound's role as a cholestatic agent in experimental models?
this compound acts as a calcium agonist, inducing intracellular Ca²⁺ flux in hepatocytes, which triggers cholestatic injury. Key experimental strategies include:
- In vitro models : Treat primary hepatocytes with 10–100 µM this compound to simulate bile acid overload and measure ATP depletion or mitochondrial dysfunction .
- In vivo models : Infuse this compound into mouse biliary ducts (0.5–1.0 µmol/kg/h) to study pancreatitis or cholestasis progression .
Q. How can researchers optimize LC-MS/MS methods to resolve this compound from isobaric interferences in gut microbiome studies?
- Chromatographic separation : Employ UPLC with C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) to separate this compound from microbial-conjugated bile acids .
- Data-independent acquisition (DIA) : Use SWATH-MS to collect fragmentation data for all ions, enabling retrospective identification of co-eluting metabolites .
Q. What are the implications of this compound's sulfonation status on its metabolic stability?
Sulfonation at the 3-position (e.g., in Taurolithocholic acid 3-sulfate) increases hydrophilicity and reduces toxicity. Methodological insights include:
- Enzymatic assays : Incubate this compound with sulfotransferases (e.g., SULT2A1) to study sulfonation kinetics .
- Transport studies : Use Caco-2 cell monolayers to assess intestinal absorption of sulfonated vs. non-sulfonated forms .
Q. How do matrix effects influence the quantification of this compound in heterogeneous biological samples?
- Ion suppression : Co-eluting phospholipids in plasma reduce ionization efficiency. Mitigate this by:
- Implementing post-column infusion of reference standards to map suppression zones .
- Using stable isotope-coded analogs (e.g., ¹³C-labeled IS) for compensation .
- Recovery normalization : Calculate recovery rates (%) using pre-spiked vs. post-extracted plasma samples .
Q. What strategies improve the detection sensitivity of this compound in low-abundance biospecimens (e.g., cerebrospinal fluid)?
Properties
Molecular Formula |
C26H45NO5S |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D |
InChI Key |
QBYUNVOYXHFVKC-DLRBFDLYSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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